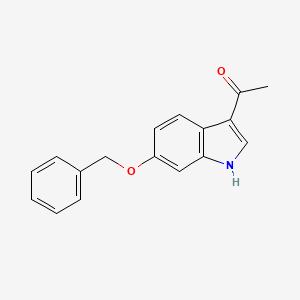

3-Acetyl-6-(benzyloxy)indole

CAS No.:

Cat. No.: VC18364961

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO2 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | 1-(6-phenylmethoxy-1H-indol-3-yl)ethanone |

| Standard InChI | InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-9-14(7-8-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |

| Standard InChI Key | JSYXSHIAMPUAKV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

The molecular structure of 3-acetyl-6-(benzyloxy)indole features a bicyclic indole core fused to a benzyloxy group at position 6 and an acetyl moiety at position 3. Key physicochemical properties include:

The acetyl group enhances electron-withdrawing effects, influencing reactivity at the 3-position, while the benzyloxy moiety contributes to lipophilicity, impacting membrane permeability .

Synthetic Methodologies

Friedel-Crafts Acylation

A primary route involves Friedel-Crafts acetylation of 6-benzyloxyindole using acetyl chloride or acetic anhydride. Indium trichloride (InCl₃) serves as a catalyst, yielding 3-acetyl-6-(benzyloxy)indole in 65% yield under mild conditions . Alternative catalysts, such as diethylaluminum chloride or tin tetrachloride, have been explored but often result in lower yields or harsher reaction requirements .

-

Dissolve 6-benzyloxyindole (10 mmol) in dry dichloromethane.

-

Add acetyl chloride (12 mmol) and InCl₃ (0.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Mannich Reaction and Fluoride-Mediated Elimination

A multigram-scale synthesis reported by employs a Mannich reaction followed by fluoride-induced elimination:

-

Mannich Reaction: 6-Benzyloxyindole reacts with formaldehyde and dimethylamine to form a Mannich base.

-

Quaternization: Treatment with methyl iodide yields a quaternary ammonium salt.

-

Cyanide Substitution: Reaction with trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) replaces the dimethylamino group with a cyanomethyl moiety.

-

Hydrogenolysis: Pd/C-mediated hydrogenolysis removes the benzyl group, yielding 3-acetyl-6-hydroxyindole, which is re-protected as needed .

Biological Activities and Pharmacological Applications

Antiviral Activity

3-Acetyl-6-(benzyloxy)indole derivatives exhibit anti-influenza A virus (IAV) activity. In a study by , the glycosylated analog 1 (3-acetyl-6-O-β-D-glucopyranoside indole) reduced IAV replication in Madin-Darby canine kidney (MDCK) cells by 50% at 10 μM without cytotoxicity (IC₅₀ > 100 μM). The acetyl group enhances binding to viral neuraminidase, while the benzyloxy moiety improves cellular uptake .

Enzyme Inhibition

The compound serves as a precursor in synthesizing cannabinoid receptor ligands. For instance, indol-3-yl tetramethylcyclopropyl ketones derived from 3-acetyl-6-(benzyloxy)indole show high affinity for CB2 receptors (Kᵢ = 12 nM), implicating roles in inflammatory and neuropathic pain management .

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (DMSO-d₆): δ 10.91 (s, 1H, NH), 7.52–7.36 (m, 5H, benzyl), 7.19 (d, J = 2.2 Hz, 1H, H-2), 6.96 (d, J = 2.2 Hz, 1H, H-4), 5.12 (s, 2H, OCH₂Ph), 3.99 (s, 2H, CH₂CN) .

-

¹³C NMR: δ 164.1 (C=O), 136.9 (C-7a), 128.5–114.2 (aromatic carbons), 50.3 (NCH₂), 29.0 (CH₃) .

Mass Spectrometry

Recent Advances and Applications

Multigram Synthesis for Drug Discovery

A 2024 study optimized the synthesis of 3-acetyl-6-(benzyloxy)indole on a 50-gram scale, achieving 92% yield via a one-pot Mannich-elimination sequence . This advancement supports high-throughput screening campaigns targeting RNA viruses and kinases.

Dimeric Indole Derivatives

Compound 5 (CID 154881559), a dimeric analog, exhibits enhanced antiviral potency (EC₅₀ = 2.3 μM against HCV) due to cooperative binding to viral proteases . The benzyloxy groups facilitate π-π stacking with hydrophobic enzyme pockets .

Challenges and Future Directions

Despite its promise, 3-acetyl-6-(benzyloxy)indole faces challenges:

-

Synthetic Complexity: Low yields (<50%) in non-catalytic routes hinder scalability .

-

Metabolic Stability: The acetyl group is susceptible to esterase-mediated hydrolysis, limiting oral bioavailability .

Future research should prioritize:

-

Catalyst Development: Designing air-stable Lewis acids to improve Friedel-Crafts efficiency.

-

Prodrug Strategies: Masking the acetyl group as a tert-butyl carbamate to enhance metabolic stability.

-

Target Identification: Proteomic studies to map interactions with PKC isoforms and viral polymerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume